

In-Depth Technical Guide: 4-Bromo-3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-3-(trifluoromethoxy)phenol
Cat. No.:	B1287054

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethoxy)phenol is a halogenated and fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group on a phenol ring, provides a versatile scaffold for the development of novel molecules with tailored biological activities. The presence of the trifluoromethoxy group is particularly noteworthy, as it can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Bromo-3-(trifluoromethoxy)phenol**, with a focus on its role as a key building block in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: **4-Bromo-3-(trifluoromethoxy)phenol**[\[1\]](#)[\[2\]](#)

Synonyms: 4-bromo-3-[(trifluoromethyl)oxy]phenol, JRD-1492[\[3\]](#)

CAS Number: 886499-93-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **4-Bromo-3-(trifluoromethoxy)phenol**.

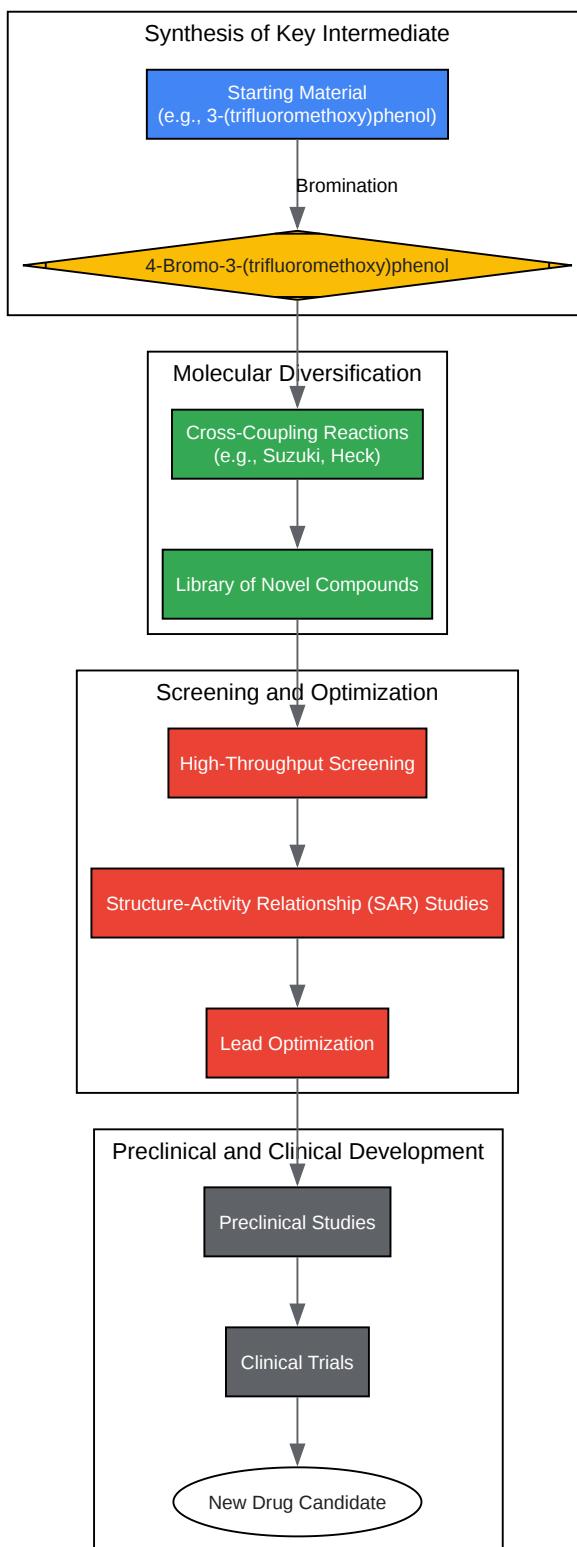
Property	Value	Source
Molecular Formula	C ₇ H ₄ BrF ₃ O ₂	[2][3][5]
Molecular Weight	257.00 g/mol	[3]
Boiling Point	232.0 ± 35.0 °C at 760 mmHg (Predicted)	[6]
Refractive Index	1.507 (Predicted)	[6]
Purity	≥96%	[4]
Appearance	Powder	[7]
Storage	Sealed in dry, Room Temperature	[3]

Role in Drug Discovery and Development

The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group and is increasingly utilized in drug design to enhance the pharmacological profile of lead compounds. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The incorporation of a trifluoromethoxy group can lead to:

- Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, potentially enhancing its bioavailability and efficacy.
- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the molecule from metabolic degradation and increase its half-life.


- Improved Binding Affinity: The electronic effects of the trifluoromethoxy group can alter the electron distribution in the molecule, potentially leading to stronger interactions with its biological target.

4-Bromo-3-(trifluoromethoxy)phenol serves as a critical starting material for introducing this valuable functional group into more complex molecules. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.

Logical Workflow in Drug Discovery

The following diagram illustrates the role of **4-Bromo-3-(trifluoromethoxy)phenol** as a key intermediate in a typical drug discovery workflow.

Workflow: Role of 4-Bromo-3-(trifluoromethoxy)phenol in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role of **4-Bromo-3-(trifluoromethoxy)phenol** in a drug discovery workflow.

Experimental Protocols

Synthesis of 4-Bromo-3-(trifluoromethoxy)phenol

The synthesis of **4-Bromo-3-(trifluoromethoxy)phenol** can be achieved through the electrophilic bromination of 3-(trifluoromethoxy)phenol. The following is a general protocol based on established methods for the bromination of phenols.

Materials:

- 3-(trifluoromethoxy)phenol
- Bromine (Br_2) or N-Bromosuccinimide (NBS)
- Solvent (e.g., Dichloromethane, Acetic Acid, or Acetonitrile)
- Aqueous Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) or Sodium Bisulfite (NaHSO_3) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography

Procedure:

- Dissolution: Dissolve 3-(trifluoromethoxy)phenol (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
- Bromination: Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent, or N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise, to the stirred solution at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
- Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate or sodium bisulfite to remove any unreacted bromine.

- Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure **4-Bromo-3-(trifluoromethoxy)phenol**.

Note: The regioselectivity of the bromination is directed by the activating hydroxyl group and the deactivating trifluoromethoxy group. The para position to the hydroxyl group is sterically less hindered and electronically favored for electrophilic substitution.

Conclusion

4-Bromo-3-(trifluoromethoxy)phenol is a valuable and versatile chemical intermediate for researchers and professionals in drug discovery and agrochemical development. Its unique combination of a reactive bromine handle and the advantageous trifluoromethoxy group makes it a key building block for the synthesis of novel compounds with enhanced biological and pharmacological properties. The strategic incorporation of this moiety can significantly improve the metabolic stability, lipophilicity, and target affinity of drug candidates, thereby accelerating the development of new and more effective therapeutics. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling its wider application in innovative research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-(trifluoromethoxy)phenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. 4-Bromo-3-(trifluoromethoxy)phenol | 886499-93-0 [sigmaaldrich.com]

- 3. 4-bromo-3-(trifluoromethoxy)phenol - CAS:886499-93-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 886499-93-0 | MFCD11110204 | 4-Bromo-3-(trifluoromethoxy)phenol [aaronchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-bromo-3-(trifluoromethoxy)phenol, CasNo.886499-93-0 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Bromo-3-(trifluoromethoxy)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287054#4-bromo-3-trifluoromethoxy-phenol-synonyms-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com